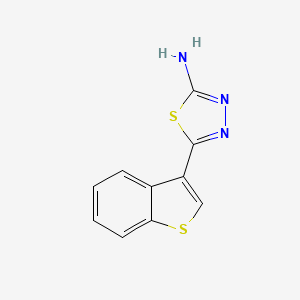

2-Amino-5-(3-benzothienyl)-1,3,4-thiadiazole

Description

Properties

Molecular Formula |

C10H7N3S2 |

|---|---|

Molecular Weight |

233.3 g/mol |

IUPAC Name |

5-(1-benzothiophen-3-yl)-1,3,4-thiadiazol-2-amine |

InChI |

InChI=1S/C10H7N3S2/c11-10-13-12-9(15-10)7-5-14-8-4-2-1-3-6(7)8/h1-5H,(H2,11,13) |

InChI Key |

NATDMHCSYWMLLE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CS2)C3=NN=C(S3)N |

Origin of Product |

United States |

Preparation Methods

Method Based on Thiosemicarbazide and Carboxylic Acid with Phosphorus Pentachloride (Solid-Phase Synthesis)

This patented method is notable for its operational simplicity, mild conditions, and high yield, and can be adapted for the preparation of 2-amino-5-(3-benzothienyl)-1,3,4-thiadiazole by selecting the appropriate 3-benzothiophenecarboxylic acid as the carboxylic acid component.

In a dry reaction vessel, mix:

- A mol of thiosemicarbazide,

- B mol of 3-benzothiophenecarboxylic acid,

- C mol of phosphorus pentachloride (PCl5),

with molar ratios A:B:C = 1:(1–1.2):(1–1.2).

Grind the mixture at room temperature until complete reaction occurs (solid-phase grinding).

Allow the mixture to stand to obtain a crude product.

Add an alkaline solution to adjust the pH to 8–8.2.

Filter the mixture, dry the filter cake, and recrystallize to purify the product.

- Reaction time is short.

- Mild reaction conditions.

- Low equipment requirements.

- High yield (>91%).

- Low toxicity and cost of reagents.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | Thiosemicarbazide + 3-benzothiophenecarboxylic acid + PCl5, room temp grinding | Formation of crude thiadiazole intermediate |

| 2 | Alkaline solution to pH 8–8.2 | Precipitation of product |

| 3 | Filtration and recrystallization | Pure 2-amino-5-(3-benzothienyl)-1,3,4-thiadiazole |

Cyclization of Potassium Dithiocarbazate Derivatives with Hydrazine and Subsequent Transformations

A related approach involves the preparation of potassium dithiocarbazate salts from substituted carboxylic acids, followed by cyclization with hydrazine hydrate to form 4-amino-5-(3-benzothienyl)-3-mercapto-1,2,4-triazole intermediates, which can be further transformed into thiadiazole derivatives.

Synthesis of potassium dithiocarbazate salt by reacting the substituted acid derivative with KOH and carbon disulfide under cold conditions, sometimes assisted by microwave irradiation.

Cyclization of the potassium salt with hydrazine hydrate under reflux to yield the triazole intermediate.

Further reactions with reagents such as thiourea, carbon disulfide, or urea under reflux or microwave irradiation to form various thiadiazole derivatives.

Although this method is primarily reported for chlorobenzo[b]thienyl derivatives, it is adaptable to benzothienyl substituents.

| Step | Reagents/Conditions | Product/Intermediate |

|---|---|---|

| 1 | Substituted acid + KOH + CS2, 0 °C, microwave | Potassium dithiocarbazate salt |

| 2 | Potassium salt + hydrazine hydrate, reflux 4 h | 4-amino-5-(3-benzothienyl)-3-mercapto-1,2,4-triazole |

| 3 | Further cyclization with thiourea or CS2 | Thiadiazole derivatives |

Alternative Methods Using Activated Thiocyanates and Sodium Metabisulfite

Patent literature also describes the preparation of substituted thiadiazoles via in situ generation from activated thiocyanates treated with sodium metabisulfite (Na2S2O5), which can be applied to aldehyde precursors. This method is less directly documented for 2-amino-5-(3-benzothienyl)-1,3,4-thiadiazole but represents a versatile alternative for thiadiazole synthesis.

Comparative Analysis of Preparation Methods

Summary and Recommendations

The solid-phase grinding method using thiosemicarbazide, 3-benzothiophenecarboxylic acid, and phosphorus pentachloride offers the most efficient, mild, and high-yielding route to 2-amino-5-(3-benzothienyl)-1,3,4-thiadiazole, suitable for both laboratory and potential industrial scale synthesis.

The potassium dithiocarbazate cyclization method provides an alternative pathway with well-documented intermediates and flexibility for structural modifications but involves more steps and harsher reagents.

The activated thiocyanate method represents a less explored but potentially useful approach for related thiadiazole derivatives.

Chemical Reactions Analysis

Reaction Conditions and Yields

Structural and Reactivity Analysis

-

Core Structure : The thiadiazole ring (five-membered, S-N-N-S) provides a rigid framework, while the benzothienyl substituent (fused benzene-thiophene) introduces aromaticity and steric bulk.

-

Functional Groups :

Biological and Chemical Significance

While direct data for 2-amino-5-(3-benzothienyl)-1,3,4-thiadiazole is limited, similar thiadiazole derivatives exhibit:

-

Antimicrobial Activity : Derivatives with amino groups often show antibacterial/fungal properties, comparable to standard drugs like streptomycin .

-

Cytotoxic Effects : Thiadiazoles are explored as anticancer agents due to their ability to inhibit kinase activity (e.g., VEGFR-2) .

-

Central Nervous System (CNS) Activity : Some thiadiazoles display antidepressant and anxiolytic effects, though this requires further validation .

Scientific Research Applications

2-Amino-5-(3-benzothienyl)-1,3,4-thiadiazole has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.

Mechanism of Action

The mechanism of action of 2-Amino-5-(3-benzothienyl)-1,3,4-thiadiazole varies depending on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The compound’s unique structure allows it to engage in various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which contribute to its biological activity.

Comparison with Similar Compounds

Key Structural Insights :

- Electron Effects: Electron-withdrawing groups (e.g., –NO₂) increase reactivity in electrophilic substitutions, while electron-donating groups (e.g., –OH) enhance fluorescence and charge transfer .

- Steric and Aromatic Effects : Bulky substituents like bromobenzyl improve corrosion inhibition by forming protective layers , while fused aromatic systems (e.g., benzothienyl) may optimize binding to biological targets .

Physicochemical Properties

Melting Points and Solubility

- 2-Amino-5-phenyl: 232–233°C .

- 2-Amino-5-(4-nitrophenyl): 254–256°C (higher due to nitro group polarity).

- 2-Amino-5-(2-hydroxyphenyl): Lower solubility in polar solvents due to –OH aggregation .

- 3-Benzothienyl Derivative : Expected higher melting point than phenyl analogues due to extended aromaticity.

Spectroscopic Properties

Antimicrobial and Anticancer Activity

- Antimicrobial: 2-Amino-5-(4-nitrophenyl) shows moderate activity against Staphylococcus aureus and Escherichia coli . Benzothienyl’s lipophilicity may improve membrane penetration.

- Anticancer : Thiadiazoles with bulky substituents (e.g., 4-bromobenzyl) inhibit cancer cell lines (e.g., SW707, A549) more effectively than cisplatin .

Corrosion Inhibition

- 2-Amino-5-(4-bromobenzyl) (a1): 85% inhibition efficiency at 1 mM in acidic media .

- 3-Benzothienyl Potential: Sulfur atoms in benzothienyl may enhance adsorption on metal surfaces, improving inhibition.

Biological Activity

2-Amino-5-(3-benzothienyl)-1,3,4-thiadiazole is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. This class has garnered significant attention due to its diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiparasitic properties. The unique structure of thiadiazole rings contributes to their pharmacological potential.

Chemical Structure and Properties

The molecular structure of 2-Amino-5-(3-benzothienyl)-1,3,4-thiadiazole features a thiadiazole ring substituted with an amino group and a benzothienyl moiety. This configuration enhances its reactivity and biological activity. The presence of the thiadiazole ring is crucial for its interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of 1,3,4-thiadiazoles exhibit significant antimicrobial properties. For instance:

- Inhibition Zones : Compounds derived from the 2-amino-1,3,4-thiadiazole scaffold have shown inhibition zones ranging from 15 to 19 mm against Salmonella typhi and E. coli at concentrations of 500 µg/disk .

- Minimum Inhibitory Concentrations (MIC) : The p-chlorophenyl derivative demonstrated an MIC value of 62.5 µg/mL against Staphylococcus aureus, indicating potential for development as an antibacterial agent .

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been extensively studied:

- Cytotoxicity : Various derivatives have shown cytotoxic effects against multiple cancer cell lines. For example, compounds exhibited GI50 values in the range of 0.74–10.0 μg/mL against human colon (HCT116), lung (H460), and breast (MCF-7) cancer cell lines .

- Mechanism of Action : Some studies suggest that these compounds induce apoptosis in cancer cells without causing cell cycle arrest. This was demonstrated through assays measuring mitochondrial membrane potential and DNA fragmentation .

Anti-inflammatory and Analgesic Properties

Thiadiazole derivatives have also been evaluated for their anti-inflammatory effects:

- In Vivo Studies : Certain compounds showed promising results in reducing tissue damage in models of renal ischemia/reperfusion injury . The antiapoptotic activity was linked to significant reductions in biomarkers associated with tissue damage.

Study on Anticancer Activity

A study investigating the anticancer properties of various thiadiazole derivatives reported that certain compounds had IC50 values as low as 0.20 μM against leukemia cell lines. These findings highlight the potential of modifying the thiadiazole structure to enhance anticancer efficacy .

Synthesis and Characterization

Research has focused on synthesizing new derivatives of 2-amino-5-(3-benzothienyl)-1,3,4-thiadiazole to explore their biological activities further. Characterization methods such as NMR and mass spectrometry confirm the structures and purity of synthesized compounds .

Data Tables

| Biological Activity | Compound | Target Organism/Cell Line | Activity Level |

|---|---|---|---|

| Antimicrobial | p-Chlorophenyl | Staphylococcus aureus | MIC = 62.5 µg/mL |

| Anticancer | Compound A | HCT116 | GI50 = 3.29 μg/mL |

| Anti-inflammatory | Compound B | Renal Tissue | Significant reduction |

Q & A

Q. Can this compound serve as a fluorescent probe for cellular imaging?

- Methodology :

- Fluorescence lifetime imaging (FLIM) : τ ≈ 3–5 ns in liposomal membranes .

- Two-photon excitation : Demonstrated for analogs like 2-amino-5-(2-hydroxyphenyl)-1,3,4-thiadiazole (λex = 750 nm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.